molecular formula C8H6BrN3S B2470388 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 108656-64-0

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2470388
CAS RN: 108656-64-0
M. Wt: 256.12
InChI Key: QWRTXCXQYJBPPU-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)-1H-tetrazole” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use . It is a 5-substituted 1H-tetrazole . It can be synthesized via silica-supported sulfuric acid-catalyzed [3+2] cycloaddition of nitriles and sodium azide .


Synthesis Analysis

The synthesis of “5-(2-Bromophenyl)-1H-tetrazole” involves the reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate. The reaction seems to be compatible with a range of functional groups .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported. The reaction seems to proceed via an efficient series of HBr eliminations .

Scientific Research Applications

Noncovalent Interactions and Crystal Structure Analysis

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their crystal structures and noncovalent interactions. For instance, El-Emam et al. (2020) analyzed hybrid derivatives of this compound, focusing on quantum theory and intermolecular interaction energies. The study highlighted significant noncovalent interactions, particularly in compounds with halogen substitutions like bromine (El-Emam et al., 2020).

Molecular Co-crystal Formation

Smith and Lynch (2013) investigated the formation of molecular co-crystals involving this compound. Their research provided insights into hydrogen bonding and molecular interactions in the crystal structures of these co-crystals (Smith & Lynch, 2013).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including this compound. Their work combined density functional theory calculations and molecular dynamics simulations to predict the inhibition performance against iron corrosion (Kaya et al., 2016).

Synthesis and X-ray Studies

Dani et al. (2013) explored the synthesis and characterization of various thiadiazol-2-amines, including their crystal structures and intramolecular interactions. Their research provides insight into the stability and molecular configurations of these compounds (Dani et al., 2013).

Acetylcholinesterase-Inhibition Activities

Zhu et al. (2016) synthesized derivatives of this compound and tested their acetylcholinesterase-inhibition activities, which are relevant in the context of neurodegenerative diseases (Zhu et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “5-(2-Bromophenyl)-1H-tetrazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRTXCXQYJBPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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